![molecular formula C8H11ClF3NO2 B1407470 (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride CAS No. 1807920-97-3](/img/structure/B1407470.png)
(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride
Overview
Description
Scientific Research Applications
Molecular Rods in Materials Science
Bicyclo[1.1.1]pentane (BCP) derivatives, including our compound of interest, have been utilized as molecular rods in materials science. These molecular rods are essential components that provide rigidity and define distances at the molecular level within a material. This application is crucial for developing advanced materials with specific mechanical properties .
Supramolecular Linker Units
The trifluoromethyl group in the compound adds a unique element to supramolecular chemistry. As a linker unit, it can influence the assembly of molecules through non-covalent interactions, which is vital for creating complex structures in supramolecular chemistry and nanotechnology .
Liquid Crystals
The structural uniqueness of BCP derivatives makes them suitable for the development of liquid crystals. These materials exhibit a phase of matter that has properties between those of conventional liquids and solid crystals. They are widely used in displays, sensors, and other electronic devices .
FRET Sensors
Fluorescence resonance energy transfer (FRET) sensors are pivotal in biological research for detecting molecular interactions. BCP derivatives, due to their structural rigidity and ability to accept functional groups, can serve as components of FRET sensors, enhancing their sensitivity and specificity .
Metal–Organic Frameworks (MOFs)
MOFs are porous materials that have a variety of applications, including gas storage, separation, and catalysis. The BCP core of the compound can be integrated into MOFs to improve their stability and introduce new functionalities, potentially leading to more efficient and selective catalysts .
Bioisosteres in Drug Discovery
The BCP motif has emerged as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes in drug discovery. It adds three-dimensional character and saturation to compounds, which can increase solubility, potency, and metabolic stability of lead drug compounds .
Safety and Hazards
properties
IUPAC Name |
(2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO2.ClH/c9-8(10,11)7-1-6(2-7,3-7)4(12)5(13)14;/h4H,1-3,12H2,(H,13,14);1H/t4-,6?,7?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMRMPMCMLVMHG-KRQQWQAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)C(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2(CC1(C2)C(F)(F)F)[C@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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